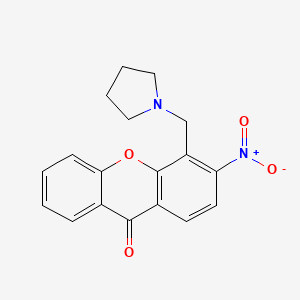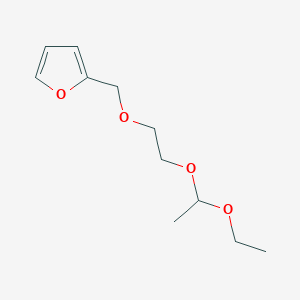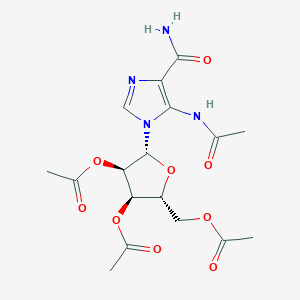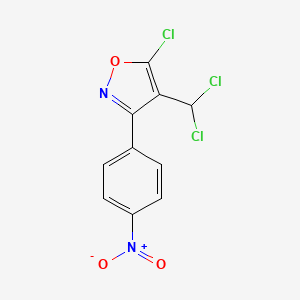
N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amide linkage, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the amide bond: The protected amine is then reacted with an appropriate carboxylic acid derivative to form the amide bond.
Cyclization: The intermediate is cyclized to form the pyrrolidine ring.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology
In biological research, it can be used to study enzyme-substrate interactions and protein folding due to its amide and pyrrolidine functionalities.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid would depend on its specific application. Generally, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting the function of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-((S)-2-Amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
- ®-1-(2-((S)-2-(Methoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group in ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid makes it unique compared to similar compounds. This protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and further functionalization.
Propriétés
Numéro CAS |
827341-63-9 |
|---|---|
Formule moléculaire |
C15H25N3O6 |
Poids moléculaire |
343.38 g/mol |
Nom IUPAC |
(2R)-1-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(17-14(23)24-15(2,3)4)12(20)16-8-11(19)18-7-5-6-10(18)13(21)22/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,23)(H,21,22)/t9-,10+/m0/s1 |
Clé InChI |
FGLMOUBMFNAKHX-VHSXEESVSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)





![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)



